molecular formula C8H10BrNS B12966610 5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole

5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole

Cat. No.: B12966610
M. Wt: 232.14 g/mol
InChI Key: BALHLXFSPVZENQ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromomethyl group, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole typically involves the bromomethylation of a thiazole precursor. One common method includes the reaction of a thiazole derivative with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to introduce the bromomethyl group . This method is advantageous as it minimizes the generation of highly toxic byproducts.

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Scientific Research Applications

5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-4-cyclopropyl-2-methylthiazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities or material properties .

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

5-(bromomethyl)-4-cyclopropyl-2-methyl-1,3-thiazole

InChI

InChI=1S/C8H10BrNS/c1-5-10-8(6-2-3-6)7(4-9)11-5/h6H,2-4H2,1H3

InChI Key

BALHLXFSPVZENQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CBr)C2CC2

Origin of Product

United States

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